Cas no 68077-28-1 (1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI))
68077-28-1 structure
Product Name:1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI)
Número CAS:68077-28-1
MF:C12H18O6
Megavatios:258.267724514008
CID:522837
PubChem ID:6504629
Update Time:2025-04-19
1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) Propiedades químicas y físicas
Nombre e identificación
-
- 1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI)
- (E)-1-propene-1,2,3-tricarboxylic acid,triethyl es
- 1-Propene-1,2,3-tricarboxylic acid, 3-methyl ester, (E)-
- 1-Propene-1,2,3-tricarboxylic acid, 3-methyl ester, (Z)-
- cis-aconitic acid methyl ester
- CTK1I3397
- CTK1I3398
- Propen-1,2,3-tricarbonsaeure-3-methylester
- Propen-1c,2,3-tricarbonsaeure-triaethylester
- propene-1c,2,3-tricarboxylic acid triethyl ester
- trans-Aconitsaeure-triaethylester
- trans-Aconitsaeuretriethylester
- 9FN3NB8IJL
- AT39516
- (E)-triethyl prop-1-ene-1,2,3-tricarboxylate
- 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
- triethyl (E)-prop-1-ene-1,2,3-tricarboxylate
- Q27272493
- Triethyl aconitate, (E)-
- 1,2,3-TRIETHYL (1E)-PROP-1-ENE-1,2,3-TRICARBOXYLATE
- NSC3885
- NSC 3885
- Triethylaconitate
- (E)-prop-1-ene-1,2,3-tricarboxylic acid triethyl ester
- TRIETHYL ACONITATE
- 68077-28-1
- (E)-triethyl aconitate
- FEMA No. 2417, tri ester, E-
- EN300-21686713
- 5349-99-5
- NSC-3885
- UNII-9FN3NB8IJL
- DTXSID901200171
- IDDWGDKSBYYEPL-VQHVLOKHSA-N
- 1-Propene-1,2,3-tricarboxylic acid, triethyl ester; Ethyl aconitate
-
- Renchi: 1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7+
- Clave inchi: IDDWGDKSBYYEPL-VQHVLOKHSA-N
- Sonrisas: O(CC)C(C/C(/C(=O)OCC)=C\C(=O)OCC)=O
Atributos calculados
- Calidad precisa: 258.11000
- Masa isotópica única: 258.110338
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 6
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 10
- Complejidad: 332
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 1
- Superficie del Polo topológico: 78.9
- Xlogp3: 1.1
Propiedades experimentales
- PSA: 78.90000
- Logp: 0.99220
1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) PrecioMás >>
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anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 95% | 1g |
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anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
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$1218.00 | 2025-02-14 | |
| Aaron | AR01H8V0-5g |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 93% | 5g |
$1785.00 | 2023-12-15 | |
| Aaron | AR01H8V0-10g |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
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| 1PlusChem | 1P01H8MO-50mg |
anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2h,9h)-tetrone, 2,9-bis(5-chloro-2-methylphenyl)- |
68077-28-1 | 93% | 50mg |
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68077-28-1 | 93% | 100mg |
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1-Propene-1,2,3-tricarboxylicacid, triethyl ester, (E)- (9CI) Literatura relevante
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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